Diethylthiocarbamoyl chloride
CAS No.: 88-11-9
Cat. No.: VC20762258
Molecular Formula: C5H10ClNS
Molecular Weight: 151.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88-11-9 |
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Molecular Formula | C5H10ClNS |
Molecular Weight | 151.66 g/mol |
IUPAC Name | N,N-diethylcarbamothioyl chloride |
Standard InChI | InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 |
Standard InChI Key | HUUSTUALCPTCGJ-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=S)Cl |
Canonical SMILES | CCN(CC)C(=S)Cl |
Chemical Identity and Physical Properties
Diethylthiocarbamoyl chloride is an organosulfur compound belonging to the thiocarbamoyl chloride family. Unlike its more commonly documented analog dimethylthiocarbamoyl chloride (C₃H₆ClNS), diethylthiocarbamoyl chloride contains two ethyl groups attached to the nitrogen atom.
Basic Chemical Information
Diethylthiocarbamoyl chloride possesses properties similar to dimethylthiocarbamoyl chloride but with distinct differences due to the ethyl substituents. While dimethylthiocarbamoyl chloride has a molecular weight of 123.60 g/mol , diethylthiocarbamoyl chloride has a higher molecular weight due to the additional carbon atoms in the ethyl groups. The presence of ethyl groups also affects its physical properties, including melting and boiling points.
Physical Characteristics
Based on structural analogy with dimethylthiocarbamoyl chloride, which appears as a white to pale yellow-green crystalline solid , diethylthiocarbamoyl chloride would be expected to present as a crystalline solid at room temperature with a pale yellow to amber coloration. The physical state is influenced by the thiocarbamoyl chloride functional group, which contributes to its moisture sensitivity.
Synthetic Methodologies
The synthesis of diethylthiocarbamoyl chloride follows reaction pathways similar to those employed for dimethylthiocarbamoyl chloride, with appropriate modifications to accommodate the ethyl substituents.
Industrial Production
Industrial-scale production would likely employ similar methodologies to laboratory preparation but with scaled-up processes and additional safety protocols to manage the hazardous nature of the reagents involved. The moisture sensitivity and reactivity of the compound would necessitate specialized handling and containment systems.
Chemical Reactivity and Applications
Diethylthiocarbamoyl chloride exhibits reactivity patterns consistent with thiocarbamoyl chlorides, making it valuable in various synthetic applications.
Functional Group Transformations
Like dimethylthiocarbamoyl chloride, the diethyl derivative would be expected to participate in numerous synthetic transformations, including:
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Formation of thiocarbamates through reaction with alcohols or phenols
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Deoxygenation reactions of sulfoxides and N-oxides
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Participation in Newman-Kwart rearrangement reactions for the synthesis of thiophenols
Pharmaceutical Applications
Diethylthiocarbamoyl chloride, similar to its dimethyl analog, likely serves as an intermediate in pharmaceutical synthesis . The compound's ability to participate in chemoselective transformations makes it valuable in the construction of complex molecular frameworks containing sulfur and nitrogen functionalities.
Protecting Group Chemistry
By analogy to dimethylthiocarbamate (DMTC), diethylthiocarbamate derivatives may function as alcohol protecting groups . These protecting groups would offer:
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Spectral simplicity for ease of characterization
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Stability to various reaction conditions
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Selective removal using oxidative conditions
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Compatibility with other common protecting groups
Comparative Analysis with Dimethylthiocarbamoyl Chloride
The structural difference between diethylthiocarbamoyl chloride and dimethylthiocarbamoyl chloride, specifically the replacement of methyl groups with ethyl groups, results in distinct physicochemical properties.
Structural Comparison
Reactivity Differences
The presence of ethyl groups instead of methyl groups would be expected to:
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Increase steric hindrance around the nitrogen atom
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Slightly reduce the electrophilicity of the thiocarbonyl carbon
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Potentially alter reaction rates in nucleophilic substitution processes
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Modify solubility profiles in organic solvents
Analytical Methods for Characterization
The identification and purity assessment of diethylthiocarbamoyl chloride can be accomplished through various analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the ethyl groups and the thiocarbonyl carbon
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Infrared (IR) spectroscopy would show distinctive absorption bands for the C=S and C-N bonds
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns
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